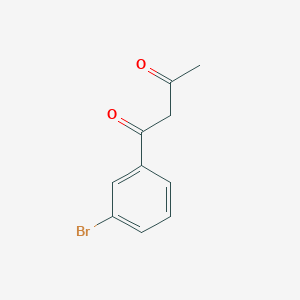
1-(3-Bromophenyl)-1,3-butanedione
Cat. No. B8770634
M. Wt: 241.08 g/mol
InChI Key: ZZPGUHYGTBCVTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07105518B2
Procedure details


To a suspension of sodium ethoxide (3.82 g, 55 mmol) in EtOAc (10 mL) that was cooled to −5° C. was added a solution of 3-bromoacetophenone (10.0 g, 50 mmol) in EtOac (10 mL) and THF (10 mL). The mixture was stirred at 0° C. for 4 hours before warming to ambient temperature and stirring for 48 hours. Water (20 mL) and dichloromethane (40 mL) were added. The aqueous layer was separated, and acidified to pH 1 by addition of 2N HCl. EtOAc (100 mL) was added and separated, and the water was washed with EtOAc (2×100 mL). The organic portions were combined, dried (Na2SO4) and concentrated in vacuo to yield title compound as a beige, waxy solid (9.57 g, 79%).






Identifiers


|
REACTION_CXSMILES
|
[O-:1][CH2:2][CH3:3].[Na+].[CH3:5][C:6]([C:8]1[CH:13]=[CH:12][CH:11]=[C:10]([Br:14])[CH:9]=1)=[O:7].C1COCC1.O>CCOC(C)=O.ClCCl>[Br:14][C:10]1[CH:9]=[C:8]([C:6](=[O:7])[CH2:5][C:2](=[O:1])[CH3:3])[CH:13]=[CH:12][CH:11]=1 |f:0.1|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
3.82 g
|
|
Type
|
reactant
|
|
Smiles
|
[O-]CC.[Na+]
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCOC(=O)C
|
Step Two
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(=O)C1=CC(=CC=C1)Br
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1CCOC1
|
Step Three
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-5 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred at 0° C. for 4 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
before warming to ambient temperature
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirring for 48 hours
|
|
Duration
|
48 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The aqueous layer was separated
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
acidified to pH 1 by addition of 2N HCl
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
EtOAc (100 mL) was added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
separated
|
WASH
|
Type
|
WASH
|
|
Details
|
the water was washed with EtOAc (2×100 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (Na2SO4)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
Outcomes


Product
Details
Reaction Time |
4 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC=1C=C(C=CC1)C(CC(C)=O)=O
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 9.57 g | |
| YIELD: PERCENTYIELD | 79% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
